molecular formula C11H9Cl6NO2 B8485939 6-Methyl-2,4-bis(trichloromethyl)-2H,4H-1,3-benzodioxin-8-amine CAS No. 61720-12-5

6-Methyl-2,4-bis(trichloromethyl)-2H,4H-1,3-benzodioxin-8-amine

Cat. No. B8485939
M. Wt: 399.9 g/mol
InChI Key: YUNVYHRFDXQPMN-UHFFFAOYSA-N
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Patent
US04232032

Procedure details

Solid sodium nitrite (1.34 g.) was added in portions to a boiling suspension of 8-amino-6-methyl-2,4-bis(trichloromethyl)benzo[1,3]dioxin (4.7 g.) in a mixture of absolute ethanol (20 ml.), toluene (5 ml.) and concentrated sulphuric acid (1.34 ml.). The mixture was heated under reflux for 3 hours, cooled to ambient temperature and evaporated to dryness under reduced pressure. The oily residue was triturated with petroleum ether (b.p. 60°-80° C.) and filtered, and the solid was crystallised from aqueous ethanol to give 6-methyl-2,4-bis(trichloromethyl)benzo[1,3]dioxin m.p. 134°-135° C.
Quantity
1.34 g
Type
reactant
Reaction Step One
Quantity
4.7 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
reactant
Reaction Step One
Quantity
1.34 mL
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
N([O-])=O.[Na+].N[C:6]1[C:15]2[O:14][CH:13]([C:16]([Cl:19])([Cl:18])[Cl:17])[O:12][CH:11]([C:20]([Cl:23])([Cl:22])[Cl:21])[C:10]=2[CH:9]=[C:8]([CH3:24])[CH:7]=1.C(O)C.S(=O)(=O)(O)O>C1(C)C=CC=CC=1>[CH3:24][C:8]1[CH:7]=[CH:6][C:15]2[O:14][CH:13]([C:16]([Cl:17])([Cl:19])[Cl:18])[O:12][CH:11]([C:20]([Cl:22])([Cl:23])[Cl:21])[C:10]=2[CH:9]=1 |f:0.1|

Inputs

Step One
Name
Quantity
1.34 g
Type
reactant
Smiles
N(=O)[O-].[Na+]
Name
Quantity
4.7 g
Type
reactant
Smiles
NC1=CC(=CC=2C(OC(OC21)C(Cl)(Cl)Cl)C(Cl)(Cl)Cl)C
Name
Quantity
20 mL
Type
reactant
Smiles
C(C)O
Name
Quantity
1.34 mL
Type
reactant
Smiles
S(O)(O)(=O)=O
Name
Quantity
5 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The mixture was heated
TEMPERATURE
Type
TEMPERATURE
Details
under reflux for 3 hours
Duration
3 h
CUSTOM
Type
CUSTOM
Details
evaporated to dryness under reduced pressure
CUSTOM
Type
CUSTOM
Details
The oily residue was triturated with petroleum ether (b.p. 60°-80° C.)
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
the solid was crystallised from aqueous ethanol

Outcomes

Product
Name
Type
product
Smiles
CC=1C=CC2=C(C(OC(O2)C(Cl)(Cl)Cl)C(Cl)(Cl)Cl)C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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